molecular formula C12H18N2O B8473026 3-(Dimethylamino)methyl-1,2,3,4-tetrahydro-7-quinolinol

3-(Dimethylamino)methyl-1,2,3,4-tetrahydro-7-quinolinol

Cat. No. B8473026
M. Wt: 206.28 g/mol
InChI Key: VKAWNWBTMGEAMF-UHFFFAOYSA-N
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Patent
US06310107B1

Procedure details

A solution of 3-(N,N-dimethylamino)methyl-1,2,3,4-tetrahydro-7-methoxyquinoline dihydrochloride (1.0 g) 48% hydrobromic acid (10 ml) was heated under reflux for 4 hr. The reaction mixture was poured into 10% aqueous potassium carbonate and extracted with ethyl acetate. The organic layer was dried and concentrated. The resulting crude crystals were recrystallized from ethyl acetate-hexane to obtain the titled compound (0.81 g). The melting point of its dihydrochloride was 151-152° C. (recrystallizing solvent; methanol-diisopropyl ether).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3-(N,N-dimethylamino)methyl-1,2,3,4-tetrahydro-7-methoxyquinoline dihydrochloride
Quantity
10 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[K+].[K+].Cl.Cl.[CH3:9][N:10]([CH2:12][CH:13]1[CH2:22][C:21]2[C:16](=[CH:17][C:18]([O:23]C)=[CH:19][CH:20]=2)[NH:15][CH2:14]1)[CH3:11]>>[CH3:11][N:10]([CH2:12][CH:13]1[CH2:22][C:21]2[C:16](=[CH:17][C:18]([OH:23])=[CH:19][CH:20]=2)[NH:15][CH2:14]1)[CH3:9] |f:0.1.2,3.4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Two
Name
3-(N,N-dimethylamino)methyl-1,2,3,4-tetrahydro-7-methoxyquinoline dihydrochloride
Quantity
10 mL
Type
reactant
Smiles
Cl.Cl.CN(C)CC1CNC2=CC(=CC=C2C1)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 4 hr
Duration
4 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The organic layer was dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The resulting crude crystals were recrystallized from ethyl acetate-hexane

Outcomes

Product
Name
Type
product
Smiles
CN(C)CC1CNC2=CC(=CC=C2C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.81 g
YIELD: CALCULATEDPERCENTYIELD 115.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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